molecular formula C6H4ClNO2S B15293578 2-Chloro-3-nitrobenzene-1-thiol

2-Chloro-3-nitrobenzene-1-thiol

Cat. No.: B15293578
M. Wt: 189.62 g/mol
InChI Key: PCMIOFZRWHQJRX-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzene-1-thiol is an aromatic compound with a benzene ring substituted with a chlorine atom, a nitro group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 2-chlorobenzenethiol to introduce the nitro group at the meta position relative to the thiol group. This can be achieved using concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitrobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Reduction of Nitro Group: 2-Chloro-3-aminobenzene-1-thiol.

    Substitution Reactions: Products depend on the nucleophile used, such as 2-chloro-3-nitrobenzene-1-amine when using an amine nucleophile.

Scientific Research Applications

2-Chloro-3-nitrobenzene-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitrobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.62 g/mol

IUPAC Name

2-chloro-3-nitrobenzenethiol

InChI

InChI=1S/C6H4ClNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H

InChI Key

PCMIOFZRWHQJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)Cl)[N+](=O)[O-]

Origin of Product

United States

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